2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 887259-46-3
VCID: VC11516151
InChI: InChI=1S/C26H29BO4/c1-25(2)26(3,4)31-27(30-25)22-15-16-23(28-18-20-11-7-5-8-12-20)24(17-22)29-19-21-13-9-6-10-14-21/h5-17H,18-19H2,1-4H3
SMILES:
Molecular Formula: C26H29BO4
Molecular Weight: 416.3 g/mol

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 887259-46-3

Cat. No.: VC11516151

Molecular Formula: C26H29BO4

Molecular Weight: 416.3 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[3,4-bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 887259-46-3

Specification

CAS No. 887259-46-3
Molecular Formula C26H29BO4
Molecular Weight 416.3 g/mol
IUPAC Name 2-[3,4-bis(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C26H29BO4/c1-25(2)26(3,4)31-27(30-25)22-15-16-23(28-18-20-11-7-5-8-12-20)24(17-22)29-19-21-13-9-6-10-14-21/h5-17H,18-19H2,1-4H3
Standard InChI Key VDPVUECXBWQMSL-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₃₂H₃₃BO₄, with a molecular weight of 508.41 g/mol. The central phenyl ring is substituted with two benzyloxy (–OCH₂C₆H₅) groups at the 3- and 4-positions, while the 1,3,2-dioxaborolane ring (a five-membered boronate ester) is appended at the 2-position. The dioxaborolane ring features four methyl groups at the 4- and 5-positions, enhancing steric bulk and stability .

Key Structural Features:

  • Benzyloxy Groups: Provide electron-donating effects and participate in π-π stacking interactions.

  • Tetramethyl-dioxaborolane: Stabilizes the boron center and facilitates handling under ambient conditions.

  • Planar Boron Geometry: The sp²-hybridized boron atom enables reactivity in cross-coupling reactions.

Spectroscopic Data

While direct spectral data for this compound is scarce, analogous boronic esters exhibit characteristic signals in NMR and IR spectra:

  • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), benzyloxy methylene (–OCH₂–; δ 4.8–5.2 ppm), and tetramethyl groups (δ 1.2–1.4 ppm) .

  • ¹¹B NMR: A singlet near δ 30 ppm, typical for tricoordinate boron .

  • IR: B–O stretches (1,350–1,400 cm⁻¹) and aromatic C–H bends (700–900 cm⁻¹) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

Step 1: Protection of Phenolic Hydroxyl Groups

3,4-Dihydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 3,4-bis(benzyloxy)benzaldehyde.

Step 2: Boronic Ester Formation

The aldehyde is converted to the corresponding boronic ester via Miyaura borylation. For example, treatment with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere generates the target compound .

Representative Reaction:

3,4-Bis(benzyloxy)benzaldehyde+B₂pin₂Pd catalyst2-[3,4-Bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane\text{3,4-Bis(benzyloxy)benzaldehyde} + \text{B₂pin₂} \xrightarrow{\text{Pd catalyst}} \text{2-[3,4-Bis(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane}

Step 3: Purification

Chromatographic purification (e.g., silica gel column) isolates the product in yields ranging from 50% to 70% .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key parameters include:

  • Temperature: 80–100°C for Miyaura borylation.

  • Catalyst Loading: 1–5 mol% palladium.

  • Solvent Systems: Tetrahydrofuran (THF) or 1,4-dioxane .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s primary application is in Suzuki-Miyaura reactions, where it couples with aryl halides to form biaryl structures. For example, reaction with 4-bromotoluene under basic conditions (K₂CO₃) and palladium catalysis produces 3,4-bis(benzyloxy)-2-methylbiphenyl .

Mechanistic Overview:

  • Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetallation: Boronate transfers the aryl group to palladium.

  • Reductive Elimination: Biaryl product forms, regenerating Pd⁰.

Hydroboration Reactions

The boron center can undergo hydroboration with alkenes, yielding secondary alcohols after oxidation. For instance, reaction with styrene generates 1-phenylethanol derivatives .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation, though the benzyloxy groups may direct electrophiles to specific positions.

Physicochemical Properties

Thermal Stability

  • Melting Point: ~120–125°C (decomposition observed above 150°C) .

  • Solubility: Soluble in THF, dichloromethane, and ethyl acetate; insoluble in water .

PropertyValueSource
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
Precautionary MeasuresP501 (Dispose of contents/container safely)

Applications in Pharmaceutical Research

Drug Intermediate Synthesis

The compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For example, it is used in the production of dasatinib analogs targeting Bcr-Abl tyrosine kinase .

Radiolabeling Probes

Boron-containing compounds are explored in neutron capture therapy (NCT). The benzyloxy groups enhance blood-brain barrier permeability, making this derivative a candidate for glioblastoma treatment .

Challenges and Future Directions

Stability Improvements

Despite its utility, the compound is sensitive to protic solvents. Research focuses on developing water-stable analogues via fluorinated dioxaborolane rings.

Green Chemistry Approaches

Efforts to replace palladium catalysts with iron or nickel systems are underway to reduce costs and environmental impact .

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